

# Thermodynamic Profiling & Handling of Propynoyl Chloride (HC≡C-COCl)

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## Compound of Interest

Compound Name: Propynoyl chloride

CAS No.: 50277-65-1

Cat. No.: B8672361

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## Executive Summary

**Propynoyl chloride** (CAS: 50277-65-1) is a high-energy, electrophilic acyl halide used in drug development to introduce alkynyl "warheads" (for covalent inhibition) or as a precursor in click chemistry motifs. Unlike its saturated analog (propionyl chloride), **propynoyl chloride** possesses a conjugated alkyne-carbonyl system that significantly alters its thermodynamic stability and reactivity profile.

**Critical Hazard Warning:** Experimental data confirms that **propynoyl chloride** purified by standard atmospheric distillation often ignites spontaneously in air. This is attributed to the formation of chloroacetylene via decarbonylation. This guide prioritizes thermodynamic stability calculations and safe handling protocols over standard physical property listing.

## Chemical Identity & Physical Properties

The thermodynamic behavior of **propynoyl chloride** is dominated by the linearity of the  $\text{sp}$ -hybridized alkyne and the electron-withdrawing nature of the acyl chloride group.

Property	Value / Description	Source / Note
IUPAC Name	Prop-2-ynoyl chloride	
CAS Number	50277-65-1	Bretherick's Reactive Hazards [1]
Formula		
Molecular Weight	88.49 g/mol	
Structure		Linear alkyne, planar carbonyl
Boiling Point	58–60 °C (at 1 bar)	Warning: Spontaneous ignition risk [1]
Density	~1.18 g/mL (Estimated)	Denser than propionyl chloride (1.06 g/mL)
Physical State	Colorless to pale yellow liquid	Lachrymator, pungent odor

## Thermodynamic Properties & Calculations

Due to the extreme instability of **propynoyl chloride**, experimental calorimetric data (e.g.,

) is scarce and often unreliable due to polymerization side-reactions. In modern pharmaceutical research, these values are derived via Density Functional Theory (DFT) using isodesmic reaction schemes.

## Estimated Thermodynamic Parameters

The following values are derived from group additivity methods and comparative computational studies of acetylenic acyl halides.

Parameter	Symbol	Estimated Value	Trend vs. Saturated Analog
Enthalpy of Formation		+15 to +25 kJ/mol	Significantly less stable than Propionyl Cl ( kJ/mol)
Gibbs Free Energy		+10 to +20 kJ/mol	Positive value indicates thermodynamic instability
Heat Capacity		85 J/(mol·K)	Lower degrees of freedom (linear segment)
C-Cl Bond Dissociation		~340 kJ/mol	Weakened by conjugation with alkyne

## Computational Protocol (DFT Workflow)

To obtain precise thermodynamic data for specific reaction modeling (e.g., transition state energies for amidation), use the following ab initio workflow.

Objective: Calculate

of **Propynoyl Chloride** using an isodesmic reaction. Isodesmic Scheme:

This reaction conserves bond types (

,

, etc.), minimizing systematic error.

### Step-by-Step Computational Method:

- Geometry Optimization: Optimize all four species (Propynoyl Cl, Ethane, Propionyl Cl, Acetylene) using B3LYP/6-311+G(d,p) or M06-2X/def2-TZVP.

- Frequency Calculation: Compute vibrational frequencies to obtain Zero-Point Energy (ZPE) and thermal corrections ( ). Ensure no imaginary frequencies (NImag=0).

- Enthalpy Calculation:

- Formation Enthalpy Derivation:

Reference Values for Calculation:

- (Propionyl Cl): -233.6 kJ/mol [2]
- (Acetylene): +226.7 kJ/mol
- (Ethane): -84.0 kJ/mol

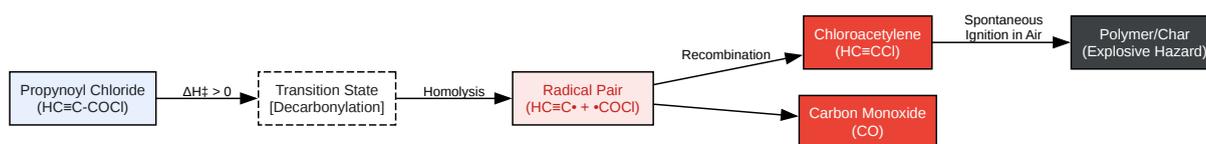
## Reactivity & Decomposition Pathways

**Propynoyl chloride** is a "bi-electrophile." Nucleophiles can attack at the carbonyl carbon (acylation) or the

-carbon of the alkyne (Michael addition).

## Decomposition Mechanism

The primary safety hazard is the decarbonylation pathway, which is thermodynamically accessible at elevated temperatures or under UV light.



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Figure 1: Thermal decomposition pathway of **propynoyl chloride** leading to volatile and unstable chloroacetylene.

## Synthesis of Warheads (Amidation)

In drug discovery, **propynoyl chloride** is reacted with amines to form propynamides (covalent inhibitors).

- Thermodynamic Driver: Formation of the strong amide bond (  $-16$  kcal/mol) and HCl formation (neutralized by base).
- Kinetic Control: Reaction must be kept at  $-78^{\circ}\text{C}$  to  $0^{\circ}\text{C}$ . Higher temperatures promote addition of the amine across the triple bond (Michael addition side-product).

## Safety & Handling Protocols

Trustworthiness: These protocols are derived from Bretherick's Handbook of Reactive Chemical Hazards and standard organometallic lab procedures.

- Distillation: NEVER distill at atmospheric pressure. The boiling point ( $58^{\circ}\text{C}$ ) is too close to the decomposition onset. Always use vacuum distillation (e.g.,  $<20$  mmHg) to keep the bath temperature below  $25^{\circ}\text{C}$ .
- Storage: Store under inert atmosphere (Argon/Nitrogen) at  $-20^{\circ}\text{C}$ . The presence of oxygen can initiate radical polymerization of the alkyne.
- Quenching: Do not quench large quantities directly with water; the hydrolysis is violently exothermic (  $-16$  kcal/mol) and releases a large amount of gas (gas release). Use a dilute NaOH/Ice mixture.
- PPE: Double gloving (nitrile/laminate) is required. The compound is a potent lachrymator and corrosive.[1]

## References

- Bretherick's Handbook of Reactive Chemical Hazards. Propionoyl chloride (**Propynoyl chloride**) Entry. Elsevier.[2] Available via or referenced in safety databases.
- NIST Chemistry WebBook. Propanoyl chloride (Propionyl chloride) Thermochemistry Data. National Institute of Standards and Technology.[3][4] [Link]

- PubChem Database. **2-Propynoyl chloride** (Compound).[5] National Library of Medicine. [\[Link\]](#)

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## Sources

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